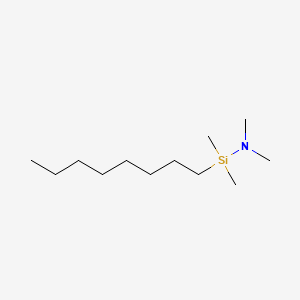

N-Octyldimethyl(dimethylamino)silane

Vue d'ensemble

Description

N-Octyldimethyl(dimethylamino)silane is a chemical compound with the molecular formula C12H29NSi . It is used as a chemical intermediate .

Molecular Structure Analysis

The molecular weight of N-Octyldimethyl(dimethylamino)silane is 215.45 g/mol . The InChI of the compound is InChI=1S/C12H29NSi/c1-6-7-8-9-10-11-12-14(4,5)13(2)3 . The canonical SMILES is CCCCCCCCSi©N©C .Physical And Chemical Properties Analysis

N-Octyldimethyl(dimethylamino)silane has a boiling point of 94-6° C at 10 mmHg, a density of 0.80 g/mL at 25° C, and a refractive index of 1.4347 at 20° C . It also has a flash point of 69° C .Applications De Recherche Scientifique

It has been used in the preparation of ISFET gates for ion sensing and detection of chemical species, including molecules of biological interest. Thin silica layers on silicon substrates bonded by monofunctional silanes like N-Octyldimethyl(dimethylamino)silane demonstrate selective responses to certain ions, making them useful in sensor technologies (Bataillard et al., 1987).

The compound is effective in surface modification processes, particularly for hydroxylated silicon dioxide preparations. Its ability to create a protective layer on surfaces enhances hydrolytic stability, making it suitable for applications in materials science (Schneider et al., 1990).

In the field of chromatography, N-Octyldimethyl(dimethylamino)silane has been utilized in synthesizing C8 reversed-phase silica packings. Its high reactivity and ability to form dense grafted layers make it an effective agent for chromatographic applications (Lork et al., 1986).

It serves as a silylating agent in reactions with surface-hydrated silicon dioxide, leading to the creation of stable and volatile products. This property is beneficial in the development of materials with specific surface properties (Szabó et al., 1984).

Safety And Hazards

The safety data sheet for N-Octyldimethyl(dimethylamino)silane indicates that it can cause severe skin burns and eye damage . In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, it should be washed off with plenty of water .

Propriétés

IUPAC Name |

N-[dimethyl(octyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29NSi/c1-6-7-8-9-10-11-12-14(4,5)13(2)3/h6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOFQSDLPSCYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octyldimethyl(dimethylamino)silane | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)](/img/structure/B562063.png)

![6,8-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B562067.png)